
Ibulocydine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ibulocydine is a novel prodrug that functions as a cyclin-dependent kinase inhibitor, specifically targeting cyclin-dependent kinase 7 and cyclin-dependent kinase 9. It has shown potent anti-cancer effects against various cancer cell types, including triple-negative breast cancer and hepatocellular carcinoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ibulocydine involves the preparation of an isobutyrate prodrug of a specific cyclin-dependent kinase inhibitor. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Introduction of functional groups: Functional groups are introduced to the core structure to enhance its biological activity. This step may involve reactions such as alkylation or acylation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This process includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques. The goal is to achieve high yield and purity while minimizing production costs .
Chemical Reactions Analysis
Types of Reactions
Ibulocydine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form reactive intermediates that may contribute to its biological activity.
Reduction: Reduction reactions can modify the functional groups of this compound, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups to the this compound molecule, enhancing its therapeutic properties
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which may exhibit different biological activities .
Scientific Research Applications
Ibulocydine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of cyclin-dependent kinase inhibition.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including triple-negative breast cancer and hepatocellular carcinoma.
Industry: Potentially used in the development of new anti-cancer drugs and therapies .
Mechanism of Action
Ibulocydine exerts its effects by inhibiting cyclin-dependent kinase 7 and cyclin-dependent kinase 9. This inhibition leads to the downregulation of anti-apoptotic factors such as Mcl-1, XIAP, and survivin, ultimately inducing apoptosis in cancer cells. The molecular targets and pathways involved include the phosphorylation of the carboxyl-terminal domain of RNA polymerase II, which is mediated by cyclin-dependent kinase 7 and cyclin-dependent kinase 9 .
Comparison with Similar Compounds
Similar Compounds
Olomoucine: Another cyclin-dependent kinase inhibitor with similar anti-cancer properties.
Roscovitine: A well-known cyclin-dependent kinase inhibitor used in cancer research.
BMK-Y101: A specific cyclin-dependent kinase inhibitor from which Ibulocydine is derived.
Uniqueness
This compound is unique due to its high activity against cyclin-dependent kinase 7 and cyclin-dependent kinase 9, making it more effective in inhibiting the growth of cancer cells compared to other cyclin-dependent kinase inhibitors. Additionally, this compound has shown promising results in both in vitro and in vivo studies, highlighting its potential as a novel therapeutic agent .
Properties
Molecular Formula |
C16H20BrN5O6 |
|---|---|
Molecular Weight |
458.26 g/mol |
IUPAC Name |
[5-(6-bromo-5-carbamoyl-4-imino-7H-pyrrolo[2,3-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C16H20BrN5O6/c1-5(2)16(26)27-3-6-9(23)10(24)15(28-6)22-4-20-12(18)8-7(13(19)25)11(17)21-14(8)22/h4-6,9-10,15,18,21,23-24H,3H2,1-2H3,(H2,19,25) |
InChI Key |
DIIPUUWSKJKSRG-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OCC1C(C(C(O1)N2C=NC(=N)C3=C2NC(=C3C(=O)N)Br)O)O |
Canonical SMILES |
CC(C)C(=O)OCC1C(C(C(O1)N2C=NC(=N)C3=C2NC(=C3C(=O)N)Br)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly. |
solubility |
Soluble in DMSO, not in water |
storage |
0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years). |
Synonyms |
Ibulocydine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;dihydrochloride](/img/structure/B611986.png)

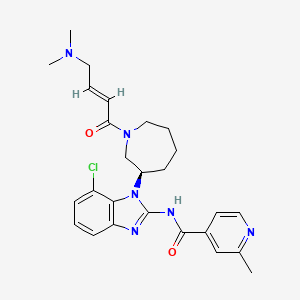
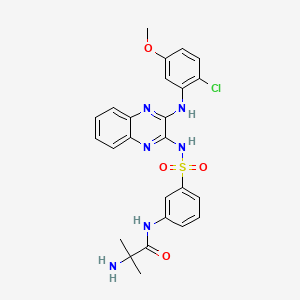
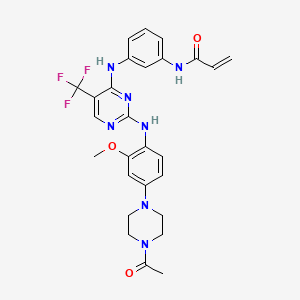
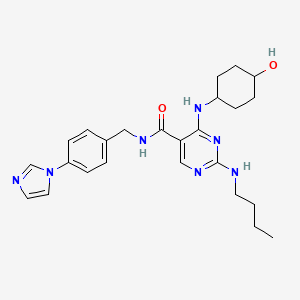


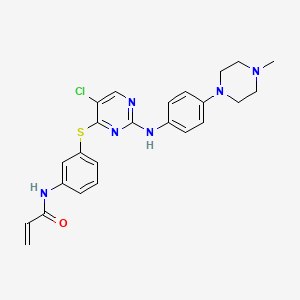
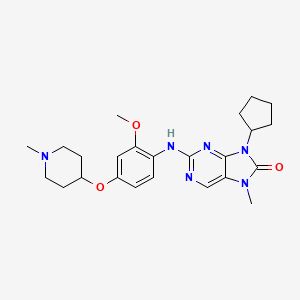
![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B612004.png)


![N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide](/img/structure/B612008.png)
